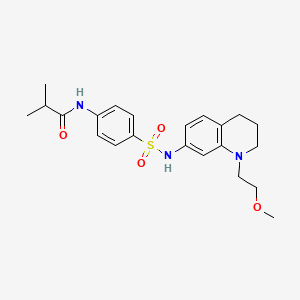
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tetrahydroquinolines (TQs) and tetrahydroisoquinolines (TIQs) are synthesized through several methods, including the Pummerer reaction, which involves intramolecular cyclization. For instance, a novel synthesis of 1,2,3,4-tetrahydroquinolines was achieved through intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides, utilizing the Pummerer reaction as a key step, providing an efficient and convenient method for TQ synthesis (Toda, Sakagami, & Sano, 1999). Similarly, the synthesis of mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines via the Pummerer reaction highlighted the effects of methoxyl groups on intramolecular cyclization, showing that cyclization to 4-SPhTIQs proceeded effectively when the reaction center at the benzene ring was electronically activated by a methoxyl group (Shinohara et al., 1998).
Potential Therapeutic Applications
Tetrahydroisoquinoline derivatives have been explored for their antitubulin and antiproliferative activities, with modifications on the tetrahydroisoquinoline core influencing their activity against various cancer cell lines. For example, the C3 methyl-substituted sulfamate derivative showed significantly higher potency against DU-145 prostate cancer cells compared to the corresponding non-methylated compound, indicating the potential therapeutic applications of these compounds in cancer treatment (Dohle et al., 2014).
Mechanistic Insights and Binding Studies
The mechanism of action of tetrahydroisoquinoline derivatives as microtubule disruptors has been elucidated through binding studies. For instance, derivatives were found to inhibit microtubule polymerization and bind tubulin competitively versus colchicine, confirming their mechanism of action and highlighting their therapeutic potential in oncology (Dohle et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase. By interacting with this target, the compound can influence cell proliferation and growth.
Biochemical Pathways
The interaction of this compound with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, which can have downstream effects on processes such as DNA replication and cell division.
Result of Action
The result of the compound’s action on CDK2 is a disruption of the cell cycle . This disruption can lead to a halt in cell proliferation and potentially induce cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Propriétés
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-16(2)22(26)23-18-8-10-20(11-9-18)30(27,28)24-19-7-6-17-5-4-12-25(13-14-29-3)21(17)15-19/h6-11,15-16,24H,4-5,12-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMWTVOSASIGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

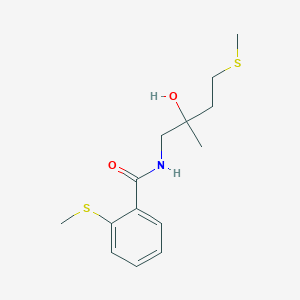


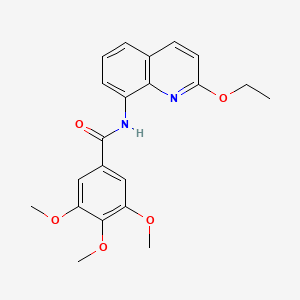
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-cyclohexyl-3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanamide](/img/structure/B2476268.png)

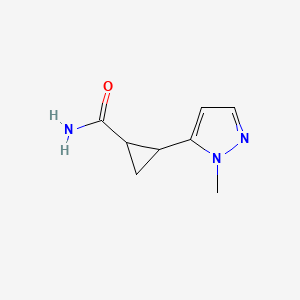
![3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid](/img/structure/B2476272.png)
![Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2476274.png)
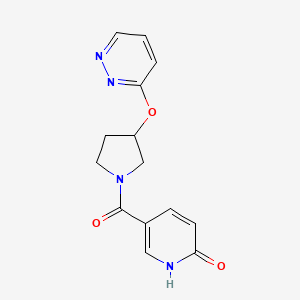


![2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2476279.png)